molecular formula C16H23ClN2O2 B5198444 5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

Cat. No.: B5198444
M. Wt: 310.82 g/mol
InChI Key: ULWMHJZMXDLWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 1-(propan-2-yl)piperidine.

    Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with 1-(propan-2-yl)piperidine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to form a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide.

    Reduction: Formation of 2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide.

    Substitution: Formation of 5-azido-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide or 5-thio-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmacology: It is used in research to understand its effects on various biological pathways and its potential as a drug candidate.

    Chemical Biology: It is used as a tool compound to study the function of specific proteins and enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is unique due to the presence of the piperidine ring, which can confer specific biological activity and selectivity. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-11(2)19-8-6-13(7-9-19)18-16(20)14-10-12(17)4-5-15(14)21-3/h4-5,10-11,13H,6-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWMHJZMXDLWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.